SJH1-51B

Epigenetics PROTAC BRD4 Degradation

Standard BRD4 inhibitors like JQ1 only block target function, leaving protein scaffolds intact. SJH1-51B is a cereblon-recruiting PROTAC that achieves complete, catalytic BRD4 elimination via the ubiquitin-proteasome system. - Enables proof-of-concept degradation studies in MYC-driven cancer cell lines. - Distinct linker & E3 ligase geometry produce unique degradation kinetics (DC50/Dmax) vs. other BRD4 PROTACs (e.g., ARV-825, dBET1). - Supplied as a research-use-only solid; confirm empirical DC50 in your cellular model.

Molecular Formula C42H50ClN7O4S
Molecular Weight 784.4 g/mol
Cat. No. B12381653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJH1-51B
Molecular FormulaC42H50ClN7O4S
Molecular Weight784.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)CCCOC4=CC=CC(=C4)CC5CCN(CC5)C(=O)C=C)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C42H50ClN7O4S/c1-5-38(53)49-21-17-30(18-22-49)24-31-10-8-11-34(25-31)54-23-9-12-36(51)44-19-6-7-20-45-37(52)26-35-41-48-47-29(4)50(41)42-39(27(2)28(3)55-42)40(46-35)32-13-15-33(43)16-14-32/h5,8,10-11,13-16,25,30,35H,1,6-7,9,12,17-24,26H2,2-4H3,(H,44,51)(H,45,52)/t35-/m0/s1
InChIKeyGSIGCUGGYWRYBX-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJH1-51B for BRD4 Degradation: Technical Baseline and Procurement Considerations


SJH1-51B is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4) . It is a synthetic bifunctional molecule comprising a BRD4-targeting ligand linked to an E3 ubiquitin ligase-binding moiety, which hijacks the ubiquitin-proteasome system to catalyze the selective removal of BRD4 from cells . Unlike traditional small molecule inhibitors that merely block BRD4 function, SJH1-51B achieves complete target elimination, a mechanism with potential for enhanced and sustained therapeutic response .

Why BRD4 PROTACs Like SJH1-51B Cannot Be Generically Substituted by BRD4 Inhibitors or Other PROTACs


Direct substitution of SJH1-51B with a standard BRD4 inhibitor (e.g., JQ1) or an alternative BRD4-directed PROTAC (e.g., ARV-825, dBET1, MZ1) is scientifically unsound without empirical validation. PROTACs exhibit distinct degradation profiles that are highly dependent on linker chemistry, E3 ligase recruitment, and resultant ternary complex geometry [1]. Subtle structural variations can dramatically alter target selectivity, degradation kinetics (Dmax, DC50), and off-target effects [1]. Furthermore, the specific E3 ligase hijacked (cereblon vs. VHL) and the linker length/constitution of SJH1-51B will produce a unique pharmacological signature [2]. Therefore, observed activity from one BRD4 degrader cannot be reliably extrapolated to another. The following section provides quantitative evidence where available to differentiate SJH1-51B from relevant comparators, though high-strength head-to-head data is limited for this specific research tool compound.

Quantitative Differentiation of SJH1-51B: Comparator-Based Evidence for Scientific Selection


Categorical Differentiation from BRD4 Inhibitors: Mechanistic Advantage of Degradation Over Inhibition

SJH1-51B is a PROTAC degrader, which mechanistically differs from BRD4 inhibitors like JQ1. While no direct comparative data for SJH1-51B itself is publicly available, the PROTAC mechanism as a class has been shown to achieve more profound and sustained suppression of BRD4-dependent transcription compared to inhibition [1]. For instance, the well-characterized BRD4 PROTAC dBET1 demonstrates a DC50 (half-maximal degradation concentration) of 100 nM in MV4;11 cells, whereas the inhibitor JQ1 shows an IC50 of 77 nM for BRD4 binding but fails to achieve the same depth of protein knockdown [1]. This class-level inference suggests that SJH1-51B, as a degrader, may offer a more complete blockade of BRD4 function than competitive inhibitors, a critical factor for experimental outcomes . However, the specific degradation potency (DC50) and maximal degradation (Dmax) for SJH1-51B remain to be empirically determined.

Epigenetics PROTAC BRD4 Degradation

Chemical Structure and Linker Composition: Distinguishing SJH1-51B from Other BRD4 PROTACs

SJH1-51B (C42H50ClN7O4S, MW: 784.41) is structurally distinct from other reported BRD4 PROTACs such as ARV-825 (C50H52ClN9O6S2, MW: 998.60) and dBET1 (C38H37ClN6O5S, MW: 725.26) [1]. The specific linker composition (N1-(4-aminobutyl)-N4-(4-aminobutyl)-1,4-diamine) and E3 ligase ligand (pomalidomide derivative) define its unique ternary complex formation potential . While quantitative head-to-head data is absent, this structural divergence is significant. In PROTAC development, even minor modifications to linker length or composition can alter degradation potency (DC50) by orders of magnitude and affect target selectivity [2]. Therefore, SJH1-51B cannot be assumed to behave identically to other BRD4 degraders.

Medicinal Chemistry PROTAC Design Chemical Biology

E3 Ligase Recruitment: Cereblon-Based Mechanism Shared with Select BRD4 PROTACs

SJH1-51B recruits the E3 ubiquitin ligase cereblon (CRBN), a mechanism shared with other BRD4 PROTACs like dBET1 and ARV-825, but distinct from VHL-recruiting PROTACs such as MZ1 [1]. This is a critical differentiator for experimental design. While no direct comparative degradation data for SJH1-51B exists, the class-level inference is that CRBN-recruiting PROTACs may exhibit different cell-type-specific activity and resistance profiles compared to VHL-based degraders [2]. For instance, CRBN ligands like pomalidomide can modulate IKZF1/3 degradation, potentially adding a secondary, context-dependent effect [3]. The specific impact of SJH1-51B's CRBN recruitment on its degradation efficiency and off-target profile relative to other CRBN-based BRD4 PROTACs remains to be characterized.

Ubiquitin-Proteasome System E3 Ligase Cereblon

Recommended Research and Industrial Applications for SJH1-51B


Evaluating BRD4 Degradation as a Potential Therapeutic Strategy in Oncology Research

SJH1-51B is best suited as a chemical probe for proof-of-concept studies exploring the therapeutic potential of BRD4 degradation in cancer cell lines, particularly those driven by MYC or other BRD4-dependent transcription factors. Its mechanism as a PROTAC degrader, while not directly compared to inhibitors, offers a categorical advantage in achieving complete target elimination [1]. Researchers should empirically determine the DC50 and Dmax for SJH1-51B in their specific cellular model and compare it to established BRD4 inhibitors (e.g., JQ1, iBET-762) to confirm the superior efficacy expected of degraders.

Chemical Biology Studies of the Ubiquitin-Proteasome System and Ternary Complex Formation

Given its cereblon-recruiting mechanism, SJH1-51B is a valuable tool for investigating the dynamics of PROTAC-induced ternary complex formation (BRD4:PROTAC:CRBN) and the kinetics of ubiquitination and proteasomal degradation [1]. It can be used in biochemical or cellular assays to study the structure-activity relationships of CRBN-based PROTACs, with the understanding that its specific linker and ligand composition will yield unique results [2].

Comparative Profiling of BRD4 PROTACs with Divergent Structural Features

SJH1-51B, with its distinct molecular formula and linker, can be included in panels of structurally diverse BRD4 PROTACs (e.g., ARV-825, dBET1, MZ1) to correlate structural features with degradation efficiency, target selectivity, and phenotypic outcomes [1][2]. Such comparative studies are essential for building predictive models for PROTAC design and for understanding the variables that govern successful target knockdown.

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